N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-4-yl group at position 5. The sulfanyl (-S-) linkage at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 1-cyano-1,2-dimethylpropyl group.
Properties
Molecular Formula |
C16H20N6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N6OS/c1-11(2)16(3,10-17)19-13(23)9-24-15-21-20-14(22(15)4)12-5-7-18-8-6-12/h5-8,11H,9H2,1-4H3,(H,19,23) |
InChI Key |
KRXKYWVWZWWBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C)C2=CC=NC=C2 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6OS |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 1147392-43-5 |
This structure includes a cyano group and a triazole moiety, which are known to enhance biological activity through various mechanisms.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, triazole derivatives are often potent inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular replication .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.
Anticancer Activity
Research indicates that this compound has shown promising results in preclinical models for various cancers:
- Breast Cancer : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines through apoptosis induction.
- Lung Cancer : The compound exhibited growth inhibition in lung cancer models by disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as an antibiotic agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on DHFR Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of triazole compounds significantly inhibited DHFR activity, leading to reduced proliferation of cancer cells .
- Antioxidant Studies : Research highlighted in Free Radical Biology and Medicine indicated that triazole derivatives possess antioxidant properties that contribute to their anticancer effects by reducing oxidative stress in cells .
- Antimicrobial Efficacy : A recent study published in Antibiotics journal demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its utility as a new antibiotic candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several 1,2,4-triazol-3-yl-sulfanyl acetamides, differing primarily in substituents on the triazole ring and acetamide side chain. Key comparisons are outlined below:
Triazole Ring Substitutions
Acetamide Side Chain Variations
Research Findings and Implications
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
